molecular formula C13H13NO2 B14316296 4-Methyl-3-(2-oxopropylidene)-1-phenylazetidin-2-one CAS No. 110729-49-2

4-Methyl-3-(2-oxopropylidene)-1-phenylazetidin-2-one

Cat. No.: B14316296
CAS No.: 110729-49-2
M. Wt: 215.25 g/mol
InChI Key: CYEZVUNIYJNZGL-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-oxopropylidene)-1-phenylazetidin-2-one is a heterocyclic compound that belongs to the azetidinone family Azetidinones are four-membered lactams, which are known for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2-oxopropylidene)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-3-oxo-1-phenylbutan-2-one with an appropriate amine or ammonia source. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2-oxopropylidene)-1-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Methyl-3-(2-oxopropylidene)-1-phenylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-oxopropylidene)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(2-oxopropylidene)-1-sulfoazetidin-2-one
  • (E)-3-(2-Oxopropylidene)-4-methyl-1-(4-methoxyphenyl)azetidin-2-one

Uniqueness

4-Methyl-3-(2-oxopropylidene)-1-phenylazetidin-2-one is unique due to its specific substitution pattern and the presence of both a phenyl and a methyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

110729-49-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-methyl-3-(2-oxopropylidene)-1-phenylazetidin-2-one

InChI

InChI=1S/C13H13NO2/c1-9(15)8-12-10(2)14(13(12)16)11-6-4-3-5-7-11/h3-8,10H,1-2H3

InChI Key

CYEZVUNIYJNZGL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(=O)C)C(=O)N1C2=CC=CC=C2

Origin of Product

United States

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